73ET74Lvy6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PHI-501 is a novel and potent dual inhibitor targeting pan-RAF and discoidin domain receptor (DDR) kinases. It has shown significant promise in overcoming resistance to BRAF and MEK inhibitors in melanoma treatment . This compound is orally bioavailable and has demonstrated high efficacy in preclinical studies .
Métodos De Preparación
The synthesis of PHI-501 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound’s development has utilized advanced techniques in medicinal chemistry and big data-driven drug discovery platforms . Industrial production methods for PHI-501 are likely to involve scalable synthetic routes that ensure high purity and yield, although detailed protocols are not publicly available.
Análisis De Reacciones Químicas
PHI-501 undergoes various chemical reactions, primarily focusing on its inhibitory effects on kinase pathways. The compound is known to inhibit the phosphorylation of MEK, ERK, and AKT proteins in the downstream signaling of RAF and DDRs . Common reagents and conditions used in these reactions include kinase inhibitors and cell-based assays to evaluate the compound’s efficacy. Major products formed from these reactions include decreased levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells .
Aplicaciones Científicas De Investigación
PHI-501 has a wide range of scientific research applications, particularly in the field of oncology. It has been extensively studied for its potential to overcome drug resistance in melanoma, especially in cases where BRAF and MEK inhibitors have failed . The compound has shown potent growth inhibition in melanoma cell lines harboring BRAF V600E or NRAS mutations . Additionally, PHI-501 has demonstrated significant anti-tumor activity in xenograft mouse models, making it a promising candidate for further clinical development
Mecanismo De Acción
PHI-501 exerts its effects by dual inhibition of pan-RAF and discoidin domain receptor kinases. This dual inhibition disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting the phosphorylation of key proteins such as MEK, ERK, and AKT, PHI-501 effectively reduces the levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells . The compound’s ability to overcome resistance to BRAF and MEK inhibitors is attributed to its potent inhibitory effects on these pathways .
Comparación Con Compuestos Similares
PHI-501 is unique in its dual inhibition of pan-RAF and discoidin domain receptor kinases, setting it apart from other kinase inhibitors that typically target only one pathway. Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are class I BRAF inhibitors . these inhibitors often face limitations in treating melanoma with non-V600/RAS mutations. PHI-501 has shown superior efficacy in overcoming these limitations, making it a valuable addition to the arsenal of kinase inhibitors . Other similar compounds include belvarafenib, another pan-RAF inhibitor, but PHI-501 has demonstrated higher potency and effectiveness in preclinical studies .
Propiedades
Número CAS |
2470433-36-2 |
---|---|
Fórmula molecular |
C29H23F3N6O2 |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
N-[4-methyl-3-[7-methyl-2-[(6-methylpyridin-3-yl)amino]-8-oxopyrido[3,4-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H23F3N6O2/c1-16-7-9-21(35-26(39)18-5-4-6-20(11-18)29(30,31)32)13-23(16)24-12-19-14-34-28(37-25(19)27(40)38(24)3)36-22-10-8-17(2)33-15-22/h4-15H,1-3H3,(H,35,39)(H,34,36,37) |
Clave InChI |
MAFNESNJTDKLPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C(=O)N3C)NC5=CN=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.